Taurultam-d2 (hydrochloride)
Description
Taurultam-d2 (hydrochloride) is a deuterium-labeled analog of Taurolidine, a thiourea derivative with antimicrobial properties. Structurally, it is characterized by the incorporation of two deuterium atoms (D2) into its molecular framework, enhancing its utility as an internal standard in bioanalytical studies. Its molecular formula is C₃H₆D₂N₂O₂S·HCl, with a molecular weight of 138.18 (base) + 36.46 (HCl) = 174.64 g/mol . This compound is primarily used in liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy of Taurolidine quantification in biological matrices, such as plasma or tissue samples, by minimizing matrix effects and isotopic interference .
Properties
Molecular Formula |
C3H9ClN2O2S |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
3,3-dideuterio-1,2,4-thiadiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2S.ClH/c6-8(7)2-1-4-3-5-8;/h4-5H,1-3H2;1H/i3D2; |
InChI Key |
WIWSNQKVFVYADX-BCKZTNHCSA-N |
Isomeric SMILES |
[2H]C1(NCCS(=O)(=O)N1)[2H].Cl |
Canonical SMILES |
C1CS(=O)(=O)NCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling and purification processes .
Chemical Reactions Analysis
Types of Reactions
Taurultam-d2 (hydrochloride) can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Taurultam-d2 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and materials
Mechanism of Action
The mechanism of action of Taurultam-d2 (hydrochloride) involves its interaction with biological molecules. Deuterium substitution can affect the pharmacokinetics and metabolic stability of the compound. The molecular targets and pathways involved include enzymes and receptors that interact with the deuterium-labeled compound, leading to altered metabolic and pharmacological effects .
Comparison with Similar Compounds
Taurolidine
- Structural Relationship : Taurolidine (C₇H₁₆N₄O₄S₂) is the parent compound of Taurultam-d2. Unlike Taurultam-d2, it lacks deuterium and the hydrochloride salt component.
- Functional Role: Taurolidine is a broad-spectrum antimicrobial agent used clinically to prevent infections in surgical settings. In contrast, Taurultam-d2 serves a non-therapeutic role as an analytical reference standard .
- Analytical Utility : While Taurolidine is the target analyte in pharmacokinetic studies, Taurultam-d2 provides isotopic stability, ensuring precise calibration and reproducibility in LC-MS workflows .
Taurultam (Non-Deuterated)
- Structural Difference : Taurultam (C₃H₈N₂O₂S) shares the core structure with Taurultam-d2 but lacks deuterium substitution. The hydrochloride salt form enhances solubility for both compounds.
- Synthesis Pathway: Both compounds are synthesized from Taurylchlorid-hydrochlorid (2-aminoethanesulfonylazide hydrochloride) via condensation with formaldehyde. However, Taurultam-d2 requires deuterated reagents or isotopic exchange during synthesis .
Other Taurine Derivatives
- Taurinamid (Taurine Amide): A precursor in Taurolidine synthesis, Taurinamid (C₂H₇NO₂S) lacks the cyclic structure of Taurultam-d2. It is primarily used in intermediate synthetic steps rather than analytical applications .
- 2-Aminoethanesulfonylazide Hydrochloride: This intermediate (C₂H₆ClN₃O₂S) is critical in synthesizing Taurultam-d2 and related compounds. Its role is confined to chemical synthesis, unlike Taurultam-d2’s specialized analytical use .
Comparative Analytical Performance
Chromatographic Behavior
- Taurultam-d2 exhibits nearly identical retention times to Taurolidine in reversed-phase HPLC systems, ensuring co-elution for accurate internal standard correction.
- Deuterium labeling introduces a mass shift (Δm/z = +2) in MS detection, eliminating overlap with non-deuterated analytes or matrix components .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing Taurultam-d2 (hydrochloride) purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for purity assessment and impurity profiling. For example, reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) can resolve related substances, while LC-MS/MS confirms molecular identity and quantifies degradation products . Ensure method validation per ICH guidelines, including specificity, linearity, and recovery rates.
Q. How should Taurultam-d2 (hydrochloride) stock solutions be prepared and stored to maintain stability?
- Methodological Answer : Prepare stock solutions in anhydrous solvents (e.g., DMSO or acetonitrile) to minimize hydrolysis. Aliquot and store at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, as this may degrade the compound. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can establish shelf-life .
Q. What safety protocols are essential for handling Taurultam-d2 (hydrochloride) in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) and use PPE (gloves, lab coats, goggles). Conduct risk assessments for inhalation or dermal exposure. Emergency procedures should include immediate decontamination and access to safety showers/eyewash stations. Reference safety data sheets (SDS) for compound-specific hazards .
Q. How can researchers validate the identity of Taurultam-d2 (hydrochloride) in synthesized batches?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, Fourier-transform infrared (FTIR) spectroscopy for functional group analysis, and elemental analysis (CHNS) to confirm stoichiometry. Cross-validate results with certified reference materials if available .
Advanced Research Questions
Q. How can discrepancies in pharmacological data between in vitro and in vivo models be systematically addressed?
- Methodological Answer :
Assay Optimization : Ensure in vitro conditions (e.g., pH, temperature) mimic physiological environments.
Pharmacokinetic Analysis : Evaluate bioavailability, metabolism, and tissue distribution in vivo using LC-MS/MS.
Controlled Variables : Standardize animal models (e.g., age, genetic background) and dosing regimens.
Discrepancies may arise from poor solubility, protein binding, or metabolic instability .
Q. What experimental designs are optimal for studying synergistic effects of Taurultam-d2 (hydrochloride) with other compounds?
- Methodological Answer :
- Factorial Design : Test multiple dose combinations to identify additive, synergistic, or antagonistic effects.
- Mechanistic Studies : Use transcriptomics/proteomics to map pathway interactions.
- In Silico Modeling : Predict binding affinities and off-target interactions via molecular docking .
Q. How should researchers resolve contradictions in reported mechanism-of-action data?
- Methodological Answer :
Meta-Analysis : Compare datasets across studies, noting variables like cell lines, assay endpoints, and controls.
Orthogonal Assays : Validate findings using complementary techniques (e.g., CRISPR knockdowns, fluorescent reporters).
Data Transparency : Publish raw datasets and statistical codes to enable reproducibility audits .
Q. What strategies ensure robust method transferability for Taurultam-d2 (hydrochloride) quantification across laboratories?
- Methodological Answer :
- Inter-Laboratory Validation : Share standardized protocols and reference samples.
- Calibration Curves : Use certified standards across all sites.
- Statistical Harmonization : Apply Bland-Altman analysis to assess inter-lab variability .
Q. How can researchers design studies to elucidate the compound’s impact on redox signaling pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
